Yohimbine-13C,d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

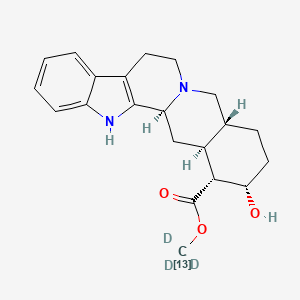

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H26N2O3 |

|---|---|

Molecular Weight |

358.5 g/mol |

IUPAC Name |

trideuterio(113C)methyl (1S,15R,18S,19R,20S)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate |

InChI |

InChI=1S/C21H26N2O3/c1-26-21(25)19-15-10-17-20-14(13-4-2-3-5-16(13)22-20)8-9-23(17)11-12(15)6-7-18(19)24/h2-5,12,15,17-19,22,24H,6-11H2,1H3/t12-,15-,17-,18-,19+/m0/s1/i1+1D3 |

InChI Key |

BLGXFZZNTVWLAY-BRIZNRDQSA-N |

Isomeric SMILES |

[2H][13C]([2H])([2H])OC(=O)[C@H]1[C@H](CC[C@@H]2[C@@H]1C[C@H]3C4=C(CCN3C2)C5=CC=CC=C5N4)O |

Canonical SMILES |

COC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Yohimbine-13C,d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Yohimbine-13C,d3, an isotopically labeled form of the indole alkaloid Yohimbine. This document details its chemical properties, its primary application as an internal standard in quantitative analysis, relevant experimental protocols, and its known interactions with key signaling pathways.

Core Concepts: Introduction to this compound

This compound is a stable isotope-labeled version of Yohimbine, a naturally occurring alkaloid primarily sourced from the bark of the Pausinystalia yohimbe tree.[1] The labeling involves the incorporation of one carbon-13 (¹³C) atom and three deuterium (²H or D) atoms into the yohimbine structure. This modification results in a molecule with a higher molecular weight than its unlabeled counterpart, which is crucial for its application in mass spectrometry-based quantitative analysis.

The primary and most significant application of this compound is as an internal standard for the accurate quantification of yohimbine in various biological and pharmaceutical matrices.[2] Its chemical and physical properties are nearly identical to those of unlabeled yohimbine, ensuring similar behavior during sample preparation and chromatographic separation. However, its distinct mass allows it to be differentiated by a mass spectrometer, enabling precise and accurate measurement of the analyte of interest.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value |

| Chemical Formula | C₂₀¹³CH₂₃D₃N₂O₃ |

| Molecular Weight | 358.45 g/mol |

| CAS Number | 1261254-59-4 |

| Appearance | Solid |

| Purity | Typically ≥98% |

| Isotopic Purity | Typically ≥99 atom % ¹³C; ≥99 atom % D |

| Solubility | Soluble in DMSO and Methanol |

| Storage | Recommended at -20°C for long-term stability |

Data compiled from multiple sources.[3][4][5]

Application in Quantitative Analysis

This compound is the preferred internal standard for quantitative analysis of yohimbine using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry as it compensates for variations in sample preparation, injection volume, and matrix effects, thereby improving the accuracy and precision of the results.[2]

Experimental Protocol: Quantification of Yohimbine using LC-MS/MS with this compound Internal Standard

The following is a representative protocol for the quantification of yohimbine in a sample matrix. This protocol should be optimized and validated for specific applications.

2.1.1. Materials and Reagents

-

Yohimbine analytical standard

-

This compound internal standard

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid or ammonium formate (for mobile phase modification)

-

Sample matrix (e.g., plasma, serum, tissue homogenate, or dietary supplement extract)

2.1.2. Sample Preparation

-

Spiking of Internal Standard: To a known volume or weight of the sample, add a precise amount of this compound solution to achieve a final concentration within the linear range of the assay.

-

Protein Precipitation (for biological samples): Add 3 volumes of ice-cold acetonitrile to the sample, vortex thoroughly, and centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to precipitate proteins.

-

Supernatant Collection: Carefully collect the supernatant for LC-MS/MS analysis. The supernatant may be further diluted if necessary.

2.1.3. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

-

Column: A C18 reverse-phase column is commonly used for the separation of yohimbine.

-

Mobile Phase: A gradient elution with a mixture of water and acetonitrile or methanol, both containing a small percentage of formic acid or ammonium formate to improve peak shape and ionization efficiency.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both yohimbine and this compound.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Yohimbine | 355.2 | 144.1 |

| This compound | 359.2 | 144.1 |

Note: The exact m/z values may vary slightly depending on the instrument and calibration. The product ion is often a common fragment, while the precursor ion is the protonated molecule [M+H]⁺.

2.1.4. Data Analysis

-

Calibration Curve: Prepare a series of calibration standards with known concentrations of yohimbine and a constant concentration of this compound.

-

Ratio Calculation: For each standard and sample, calculate the peak area ratio of the analyte (yohimbine) to the internal standard (this compound).

-

Quantification: Plot the peak area ratio against the concentration of the calibration standards to generate a linear regression curve. Use the equation of the line to determine the concentration of yohimbine in the unknown samples.

Method Validation Data

The following table summarizes typical performance characteristics for a validated LC-MS/MS method for the quantification of yohimbine, which would be expected to be similar for a method employing this compound as an internal standard.

| Parameter | Typical Value |

| Linearity (r²) | ≥0.999 |

| Limit of Detection (LOD) | < 100 ppt |

| Limit of Quantification (LOQ) | ~0.1 ng/mL |

| Accuracy (% Recovery) | 99 - 103% |

| Precision (% RSD) | < 5% |

Data are representative and compiled from published methods for yohimbine quantification.[6][7]

Synthesis of this compound

The synthesis of yohimbine is a complex multi-step process due to its pentacyclic structure with multiple chiral centers. The introduction of isotopic labels adds further complexity. While the specific proprietary synthesis of commercially available this compound is not publicly disclosed, a general synthetic strategy would involve the use of isotopically labeled starting materials.

A plausible approach would be the use of ¹³C- and deuterium-labeled methyl iodide (¹³CD₃I) in the final esterification step of yohimbic acid to introduce the labeled methyl ester group. This late-stage introduction of the isotopic labels is often preferred to maximize the incorporation efficiency and minimize the cost associated with carrying labeled intermediates through a lengthy synthesis.

Yohimbine and Cellular Signaling Pathways

Yohimbine is primarily known as a selective antagonist of α2-adrenergic receptors.[8][9] This interaction is the basis for many of its physiological effects. Additionally, research has demonstrated that yohimbine can modulate other signaling pathways, including the Wnt/β-catenin and PLCγ1 pathways.

α2-Adrenergic Receptor Antagonism

Yohimbine competes with norepinephrine for binding to presynaptic α2-adrenergic receptors.[9] The blockade of these inhibitory autoreceptors leads to an increased release of norepinephrine into the synaptic cleft, resulting in enhanced sympathetic nervous system activity.[9]

Caption: Yohimbine antagonizes presynaptic α2-adrenergic receptors.

Wnt/β-catenin Signaling Pathway Inhibition

Studies have shown that yohimbine can inhibit the Wnt/β-catenin signaling pathway.[10][11] This pathway is crucial for cell proliferation and differentiation. Yohimbine has been observed to decrease the nuclear accumulation of β-catenin, a key transcriptional co-activator in this pathway.[10]

Caption: Yohimbine inhibits the nuclear accumulation of β-catenin.

Downregulation of PLCγ1 Signaling Pathway

Yohimbine has been found to suppress the proliferation of vascular smooth muscle cells stimulated by platelet-derived growth factor (PDGF)-BB by downregulating the Phospholipase Cγ1 (PLCγ1) signaling pathway.[12][13][14] This effect is independent of its α2-adrenergic receptor antagonism.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Qualitative and quantitative determination of yohimbine in authentic yohimbe bark and in commercial aphrodisiacs by HPLC-UV-API/ MS methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Multifaced Nature of Yohimbine—A Promising Therapeutic Potential or a Risk? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Characterization and quantitation of yohimbine and its analogs in botanicals and dietary supplements using LC/QTOF-MS and LC/QQQ-MS for determination of the presence of bark extract and yohimbine adulteration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of Yohimbine in Yohimbe Bark and Related Dietary Supplements Using UHPLC-UV/MS: Single-Laboratory Validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Yohimbine hydrochloride inhibits skin melanin synthesis by regulating wnt/β-catenin and p38/MAPK signal pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Yohimbine, an α2-Adrenoceptor Antagonist, Suppresses PDGF-BB-Stimulated Vascular Smooth Muscle Cell Proliferation by Downregulating the PLCγ1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of Yohimbine-13C,d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Yohimbine-13C,d3, its biological mechanism of action, and detailed experimental protocols for its use as an internal standard in quantitative analysis.

Core Chemical Properties

This compound is a stable isotope-labeled version of Yohimbine, an indole alkaloid. The incorporation of one carbon-13 atom and three deuterium atoms results in a mass shift, making it an ideal internal standard for mass spectrometry-based quantification of yohimbine.[1]

| Property | Value | Source |

| Chemical Name | Yohimbine-(methyl-13C,d3 ester) | [2][3] |

| Molecular Formula | C₂₀¹³CH₂₃D₃N₂O₃ | [4][5] |

| Molecular Weight | 358.45 g/mol | [2][3][4][5] |

| CAS Number | 1261254-59-4 | [2][3][4] |

| Isotopic Purity (¹³C) | ≥99 atom % | [2] |

| Isotopic Purity (D) | ≥98 atom % | [2] |

| Mass Shift | M+4 | [2][3] |

| Appearance | Solid | [1][2][3] |

| Melting Point | 288-290 °C (decomposes) | [2][3] |

| Storage Temperature | -20°C | [1][2][3] |

Spectroscopic and Chromatographic Data

Mass Spectrometry

Yohimbine is readily ionized by electrospray ionization (ESI) in positive mode, typically forming a protonated molecule [M+H]⁺.[6] The mass spectrum of yohimbine reveals characteristic fragment ions that are used for its identification and quantification in tandem mass spectrometry (MS/MS).

Table 2: Mass Spectrometric Properties of Unlabeled Yohimbine

| Parameter | Value | Source |

| Precursor Ion [M+H]⁺ | m/z 355.2 | [6][7] |

| Major Fragment Ions | m/z 224.1, 212.1, 144.1 | [4][8] |

For this compound, the expected precursor ion [M+H]⁺ would be at m/z 359.2, reflecting the M+4 mass shift. The fragmentation pattern is expected to be similar to that of unlabeled yohimbine.

NMR Spectroscopy

The following table summarizes the key chemical shifts observed in the ¹H and ¹³C NMR spectra of unlabeled yohimbine.

Table 3: NMR Spectroscopic Data for Unlabeled Yohimbine

| Nucleus | Key Chemical Shifts (ppm) | Source |

| ¹H NMR | 7.86, 7.46, 7.29, 7.12, 7.02, 4.22, 3.80 | [8] |

| ¹³C NMR | 175.6, 136.0, 134.5, 127.4, 121.4, 119.4, 118.1, 110.7, 108.2, 67.0, 61.3, 59.9, 52.9, 52.4, 52.0, 40.7, 36.7, 34.3, 31.5, 23.3, 21.7 | [9] |

Mechanism of Action: α2-Adrenergic Receptor Antagonism

Yohimbine is a potent and selective antagonist of α2-adrenergic receptors.[7][10][11] These receptors are primarily located on presynaptic nerve terminals and function as part of a negative feedback loop to regulate the release of norepinephrine. By blocking these receptors, yohimbine inhibits this negative feedback, leading to an increased release of norepinephrine into the synaptic cleft. This results in heightened sympathetic nervous system activity.

Experimental Protocols

This compound is primarily utilized as an internal standard in isotope dilution mass spectrometry for the accurate quantification of yohimbine in various matrices, including dietary supplements and biological fluids.

General Workflow for Quantitative Analysis

The use of a stable isotope-labeled internal standard like this compound is considered the gold standard for quantitative bioanalysis as it compensates for variability during sample preparation and analysis.

Detailed Methodologies

The following protocol is a representative example for the quantification of yohimbine in a biological matrix using this compound as an internal standard.

4.2.1. Preparation of Standard and Internal Standard Solutions

-

Primary Stock Solution of Yohimbine (1 mg/mL): Accurately weigh and dissolve 10 mg of yohimbine hydrochloride in 10 mL of methanol.

-

Working Standard Solutions: Serially dilute the primary stock solution with methanol or a suitable solvent to prepare a series of calibration standards with concentrations ranging from approximately 0.1 ng/mL to 100 ng/mL.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

-

Internal Standard Working Solution: Dilute the internal standard stock solution to a final concentration appropriate for the expected analyte concentration in the samples (e.g., 10 ng/mL).

4.2.2. Sample Preparation (Plasma)

-

To 100 µL of plasma sample (calibrant, quality control, or unknown), add a specific volume (e.g., 10 µL) of the this compound internal standard working solution.

-

Perform protein precipitation by adding a threefold volume of cold acetonitrile (e.g., 300 µL).

-

Vortex the mixture for 1 minute to ensure thorough mixing and precipitation.

-

Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean vial for UPLC-MS/MS analysis.

4.2.3. UPLC-MS/MS Analysis

The following are typical parameters for the analysis of yohimbine. Method optimization is recommended for specific instrumentation.

Table 4: Representative UPLC-MS/MS Parameters

| Parameter | Recommended Setting |

| UPLC Column | C18 reverse-phase column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start with a low percentage of B, ramp up to a high percentage, and then re-equilibrate. A typical gradient might be 5% to 95% B over 5 minutes. |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Yohimbine) | Precursor: 355.2 → Product: 144.1 |

| MRM Transition (this compound) | Precursor: 359.2 → Product: 144.1 |

| Collision Energy | Optimized for the specific instrument, typically in the range of 20-40 eV |

4.2.4. Quantification

The concentration of yohimbine in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to the calibration curve generated from the standards with known concentrations.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of yohimbine in complex matrices. Its well-defined chemical and physical properties, combined with the established analytical methodologies, make it a reliable choice for researchers in pharmacology, drug metabolism, and quality control of dietary supplements. The understanding of yohimbine's mechanism of action as an α2-adrenergic receptor antagonist provides the biological context for its physiological effects and therapeutic applications.

References

- 1. Determination of Yohimbine in Yohimbe Bark and Related Dietary Supplements Using UHPLC-UV/MS: Single-Laboratory Validation [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of yohimbine and its two hydroxylated metabolites in humans by high-performance liquid chromatography and mass spectral analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Simultaneous determination of yohimbine, sildenafil, vardenafil and tadalafil in dietary supplements using high-performance liquid chromatography-tandem mass spectrometry [pubmed.ncbi.nlm.nih.gov]

- 4. A literature perspective on the pharmacological applications of yohimbine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. biomedres.info [biomedres.info]

- 7. [Study on yohimbine in positive mode by ion trap mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Yohimbine(146-48-5) 1H NMR [m.chemicalbook.com]

- 9. Yohimbine(146-48-5) 13C NMR spectrum [chemicalbook.com]

- 10. Energy dependence of HCD on peptide fragmentation: stepped collisional energy finds the sweet spot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Energy dependence of HCD on peptide fragmentation: Stepped collisional energy finds the sweet spot - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Yohimbine-13C,d3: An Internal Standard for Quantitative Analysis

CAS Number: 1261254-59-4

This technical guide provides an in-depth overview of Yohimbine-13C,d3, a stable isotope-labeled derivative of yohimbine. This document is intended for researchers, scientists, and drug development professionals utilizing quantitative analytical techniques, particularly mass spectrometry.

Core Compound Properties

This compound is a synthetic derivative of yohimbine, an indole alkaloid originally extracted from the bark of the Pausinystalia yohimbe tree.[1] The incorporation of one carbon-13 atom and three deuterium atoms into the methyl ester group results in a precise mass shift, making it an ideal internal standard for the quantification of yohimbine in complex biological matrices.[2]

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1261254-59-4 | [3][4][5][6][7] |

| Molecular Formula | 13CC20D3H23N2O3 | [2][3] |

| Molecular Weight | 358.45 g/mol | [2][3][4] |

| Appearance | White to off-white solid | [4] |

| Purity | ≥98% (CP), ≥99 atom % 13C, ≥98 atom % D | [3] |

| Melting Point | 288-290 °C (decomposes) | [2][7] |

| Solubility | Soluble in DMSO and H2O (with sonication and warming) | [4] |

| Storage Conditions | -20°C for long-term storage | [2][4][7] |

Mechanism of Action of Yohimbine

Yohimbine primarily functions as a potent and selective antagonist of α2-adrenergic receptors.[5][6][7] These receptors are predominantly located on presynaptic neurons and are involved in a negative feedback loop that regulates the release of norepinephrine. By blocking these receptors, yohimbine inhibits this negative feedback, leading to an increased release of norepinephrine into the synaptic cleft.[3][5] This surge in norepinephrine enhances sympathetic nervous system activity, often referred to as the "fight or flight" response.[5]

Signaling Pathway Diagram

The following diagram illustrates the primary signaling pathway affected by yohimbine.

Experimental Protocols

This compound is primarily used as an internal standard in quantitative analysis, most commonly with liquid chromatography-mass spectrometry (LC-MS).[4] Its utility is highlighted in methods requiring high precision and accuracy, such as pharmacokinetic studies and the analysis of yohimbine in dietary supplements.[8]

General Protocol for Yohimbine Quantification using LC-MS with this compound Internal Standard

This protocol outlines a general workflow for the quantification of yohimbine in a given sample matrix.

Methodology:

-

Preparation of Standards and Samples:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol).

-

Prepare a series of calibration standards by spiking known concentrations of unlabeled yohimbine into a blank matrix.

-

Add a fixed concentration of the this compound internal standard solution to all calibration standards, quality control samples, and unknown samples.

-

-

Sample Extraction:

-

Employ a suitable extraction method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to isolate yohimbine and this compound from the sample matrix. The choice of method will depend on the complexity of the matrix.

-

-

LC-MS/MS Analysis:

-

Inject the extracted samples onto an appropriate HPLC or UPLC column for chromatographic separation. A C18 column is often used for the analysis of yohimbine.

-

The mobile phase typically consists of a gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

The mass spectrometer should be operated in multiple reaction monitoring (MRM) mode for triple quadrupole instruments, monitoring for specific precursor-to-product ion transitions for both yohimbine and this compound.

-

-

Data Processing and Quantification:

-

Integrate the peak areas for both the analyte (yohimbine) and the internal standard (this compound).

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their corresponding concentrations.

-

Determine the concentration of yohimbine in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Synthesis and Isotopic Labeling

The chemical synthesis of yohimbine is a complex process due to its pentacyclic structure with five chiral centers.[9] The synthesis of this compound involves the introduction of the isotopic labels into the methyl ester group of the molecule. While a detailed synthetic route is beyond the scope of this guide, it is achieved through multi-step organic synthesis, ensuring high isotopic enrichment and chemical purity.

Applications in Research and Development

The primary application of this compound is as an internal standard in bioanalytical and pharmaceutical analysis.[4] Its use is critical for:

-

Pharmacokinetic and Pharmacodynamic Studies: Accurately determining the absorption, distribution, metabolism, and excretion (ADME) of yohimbine in preclinical and clinical trials.

-

Therapeutic Drug Monitoring: Ensuring that yohimbine concentrations in patients are within the therapeutic range.

-

Quality Control of Herbal Products: Quantifying the amount of yohimbine in dietary supplements and herbal remedies to ensure product consistency and safety.[8][10]

-

Metabolic Studies: As a tracer to investigate the metabolic fate of yohimbine in biological systems.[4]

References

- 1. Yohimbine - Wikipedia [en.wikipedia.org]

- 2. 育亨宾-(甲基-13CD3 酯) ≥99 atom %, ≥98% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. A literature perspective on the pharmacological applications of yohimbine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Qualitative and quantitative determination of yohimbine in authentic yohimbe bark and in commercial aphrodisiacs by HPLC-UV-API/ MS methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. A validated high performance thin layer chromatography method for determination of yohimbine hydrochloride in pharmaceutical preparations - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Yohimbine-13C,d3 for Research Applications

This technical guide is intended for researchers, scientists, and drug development professionals interested in the procurement and application of Yohimbine-13C,d3. This isotopically labeled compound is a critical tool for quantitative bioanalytical studies, serving as an internal standard in mass spectrometry-based assays.

Introduction to this compound

Yohimbine is a naturally occurring indole alkaloid primarily sourced from the bark of the Pausinystalia yohimbe tree. It is well-documented as a selective antagonist of α2-adrenergic receptors.[1] This mechanism of action leads to an increase in the release of norepinephrine, resulting in a range of physiological effects that have been investigated for their potential therapeutic benefits, including in the context of erectile dysfunction and weight management.

This compound is a stable isotope-labeled version of yohimbine, where one carbon atom is replaced with Carbon-13 and three hydrogen atoms are replaced with deuterium. This labeling results in a mass shift, allowing it to be distinguished from the unlabeled endogenous or administered yohimbine in a sample by mass spectrometry. Its identical chemical and physical properties to the unlabeled compound make it an ideal internal standard for correcting for matrix effects and variations in sample preparation and instrument response, ensuring accurate quantification.[2]

Suppliers and Product Specifications

For researchers looking to procure this compound, several reputable suppliers offer this compound for research purposes. The following table summarizes key quantitative data from various suppliers. Note that availability and pricing are subject to change and should be confirmed with the respective supplier.

| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Storage Conditions |

| Sigma-Aldrich | 731242 | 1261254-59-4 | ¹³CC₂₀D₃H₂₃N₂O₃ | 358.45 | ≥98% (CP), ≥99 atom % ¹³C, ≥99 atom % D | -20°C |

| MedChemExpress | HY-12715S | 1261254-59-4 | C₂₀¹³CH₂₃D₃N₂O₃ | 358.45 | >98% | Powder: -20°C (3 years), 4°C (2 years). In solvent: -80°C (6 months), -20°C (1 month) |

| Clinivex | RCLS3C53306 | 1261254-59-4 | C₂₀¹³CH₂₃D₃N₂O₃ | 358.45 | Inquire | Room temperature, protected from light and moisture, unless otherwise specified |

| TLC Pharmaceutical Standards | Y-012 | 1261254-59-4 | C₂₀¹³CH₂₃D₃N₂O₃ | 358.46 | Inquire | Inquire |

Mechanism of Action: α2-Adrenergic Receptor Antagonism

Yohimbine's primary pharmacological action is the competitive antagonism of α2-adrenergic receptors. These receptors are predominantly located on presynaptic nerve terminals and play a crucial role in a negative feedback loop that regulates the release of norepinephrine.

Under normal physiological conditions, norepinephrine released into the synaptic cleft can bind to presynaptic α2-adrenergic receptors, which are G-protein coupled receptors (GPCRs) of the Gi/o class. This binding inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The reduction in cAMP inhibits further release of norepinephrine from the presynaptic neuron.

By blocking these α2-adrenergic receptors, yohimbine prevents norepinephrine from binding and thus interrupts this negative feedback mechanism.[3] The inhibition of the Gi signaling pathway leads to a sustained or increased release of norepinephrine into the synaptic cleft, resulting in enhanced sympathetic nervous system activity. This "spillover" of norepinephrine can then act on postsynaptic α1 and β-adrenergic receptors on target cells, mediating various physiological responses.[3]

Experimental Protocols

This compound is primarily used as an internal standard for the accurate quantification of yohimbine in biological matrices such as plasma, serum, and urine, as well as in dietary supplements. Below is a representative experimental protocol for the analysis of yohimbine in a sample matrix using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Objective: To quantify the concentration of yohimbine in a given sample using this compound as an internal standard.

Materials:

-

Yohimbine analytical standard

-

This compound (Internal Standard, IS)

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Formic acid, LC-MS grade

-

Ultrapure water

-

Sample matrix (e.g., human plasma, herbal extract)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

Experimental Workflow Diagram

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Characterization and quantitation of yohimbine and its analogs in botanicals and dietary supplements using LC/QTOF-MS and LC/QQQ-MS for determination of the presence of bark extract and yohimbine adulteration - PubMed [pubmed.ncbi.nlm.nih.gov]

The Analytical Utility of Yohimbine-13C,d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stable isotope-labeled internal standard, Yohimbine-13C,d3, for professionals in research and drug development. This document outlines its cost, experimental applications, and the biochemical pathways it helps to investigate.

Cost Analysis of this compound

The procurement of stable isotope-labeled standards is a critical budgetary consideration in quantitative analytical studies. The cost of this compound can vary between suppliers and is dependent on the quantity purchased. The following table summarizes publicly available pricing information to aid in the financial planning of research projects.

| Supplier | Quantity | Price (USD) | CAS Number |

| Sigma-Aldrich | 5 mg | $495.00 | 1261254-59-4 |

| Sigma-Aldrich | 10 mg | $903.00 | 1261254-59-4 |

| Clinivex | Not specified | Please inquire | 1261254-59-4[1] |

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact suppliers directly for the most current pricing and availability.

Experimental Protocols: Quantitative Analysis of Yohimbine via LC-MS/MS

This compound is primarily utilized as an internal standard in mass spectrometry-based quantitative assays to ensure the accuracy and precision of the measurement of unlabeled yohimbine in complex biological matrices. Its stable isotope labeling allows it to be distinguished from the endogenous analyte by its mass-to-charge ratio (m/z) while exhibiting nearly identical chemical and physical properties during sample preparation and analysis.

Preparation of Internal Standard Stock Solution

A precise and accurate internal standard stock solution is fundamental to reliable quantification. The following protocol is adapted from established methodologies for preparing a this compound internal standard solution[2]:

-

Weighing: Accurately weigh a precise amount of this compound (e.g., 13.6068 mg) using a calibrated analytical microbalance.

-

Dissolution: Dissolve the weighed standard in a known mass or volume of high-purity methanol (e.g., 11.16749 g or 13.61 mL) to achieve a stock solution of a specific concentration.

-

Storage: Store the internal standard stock solution in an airtight, light-resistant container at -20°C to ensure its stability. MedChemExpress suggests that in solvent, the compound is stable for 6 months at -80°C and 1 month at -20°C.

Sample Preparation from Biological Matrices

The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a common and effective approach for extracting yohimbine from complex samples like dietary supplements[3]. For plasma samples, protein precipitation is a standard procedure.

-

Aliquoting: Transfer a known volume of the biological sample (e.g., plasma, serum, or tissue homogenate) into a microcentrifuge tube.

-

Spiking: Add a precise volume of the this compound internal standard stock solution to the sample.

-

Protein Precipitation (for plasma/serum): Add a volume of ice-cold acetonitrile (typically 3-4 times the sample volume) to precipitate proteins. Vortex the mixture vigorously.

-

Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins and other cellular debris.

-

Supernatant Transfer: Carefully transfer the supernatant containing the analyte and internal standard to a new tube for analysis.

-

Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the mobile phase to concentrate the sample.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following parameters provide a general guideline for the quantitative analysis of yohimbine using a triple quadrupole mass spectrometer. Instrument-specific optimization is highly recommended.

-

Chromatographic Column: A C18 reversed-phase column (e.g., Waters Acquity ethylene bridged hybrid C18) is suitable for separating yohimbine from potential interferences[4].

-

Mobile Phase: A gradient elution using a combination of aqueous and organic phases is typically employed. For example, 0.1% (v/v) aqueous ammonium hydroxide and 0.1% ammonium hydroxide in methanol can be used[4].

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used for the analysis of yohimbine.

-

Mass Spectrometry Detection: Multiple Reaction Monitoring (MRM) is the preferred scan type for quantification. This involves monitoring specific precursor-to-product ion transitions for both yohimbine and this compound.

The workflow for a typical quantitative analysis is depicted below:

Signaling Pathways Modulated by Yohimbine

Yohimbine is a well-characterized antagonist of α2-adrenergic receptors, and its biological effects are primarily mediated through the modulation of signaling pathways downstream of these receptors. Understanding these pathways is crucial for researchers in drug development and pharmacology.

α2-Adrenergic Receptor Antagonism

The principal mechanism of action of yohimbine is the blockade of α2-adrenergic receptors. These receptors are G-protein coupled receptors that, upon activation by endogenous ligands like norepinephrine, inhibit the activity of adenylyl cyclase, leading to decreased intracellular levels of cyclic AMP (cAMP). By antagonizing these receptors, yohimbine prevents this inhibitory effect, resulting in an increase in cAMP levels.

Downstream Signaling Effects

The modulation of cAMP levels by yohimbine has widespread consequences on various cellular processes. Additionally, research has indicated that yohimbine can influence other signaling pathways, sometimes independently of its α2-adrenergic receptor antagonism.

-

Wnt/β-catenin Pathway: Studies have shown that yohimbine can inhibit the Wnt/β-catenin signaling pathway, which is implicated in processes such as melanogenesis and liver fibrosis[3][5].

-

p38/MAPK Pathway: Yohimbine has also been demonstrated to inhibit the phosphorylation of p38 mitogen-activated protein kinase (MAPK), a key regulator of cellular responses to stress, inflammation, and apoptosis[3].

-

PLCγ1 Signaling: In vascular smooth muscle cells, yohimbine has been found to suppress proliferation by downregulating the Phospholipase C gamma 1 (PLCγ1) signaling pathway[2].

The following diagram illustrates the logical relationship of yohimbine's influence on these key signaling pathways.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 3. Characterization and quantitation of yohimbine and its analogs in botanicals and dietary supplements using LC/QTOF-MS and LC/QQQ-MS for determination of the presence of bark extract and yohimbine adulteration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of Yohimbine in Yohimbe Bark and Related Dietary Supplements Using UHPLC-UV/MS: Single-Laboratory Validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. lcms.cz [lcms.cz]

The Synthesis of Yohimbine-13C,d3: A Technical Overview for Researchers

For researchers, scientists, and drug development professionals, the availability of high-purity, isotopically labeled internal standards is critical for accurate bioanalytical and pharmacokinetic studies. Yohimbine-13C,d3, a stable isotope-labeled version of the indole alkaloid yohimbine, serves this crucial role. This technical guide provides a comprehensive overview of the available information on this compound, including its properties and a proposed synthetic pathway, addressing the need for a deeper understanding of this essential analytical tool.

While a detailed, publicly available experimental protocol for the synthesis of this compound is not readily found in scientific literature or patents, a plausible and chemically sound synthetic route can be inferred from general organic chemistry principles and the nature of the molecule. The labeling is located at the methyl ester group, suggesting a final-step esterification of the corresponding carboxylic acid with an isotopically labeled methanol derivative.

Proposed Synthetic Pathway

The most probable method for the synthesis of this compound involves the esterification of yohimbic acid with ¹³C,d₃-methanol. This reaction is a standard transformation in organic synthesis.

A key precursor for this synthesis is yohimbic acid, which can be obtained through the hydrolysis of yohimbine. The yohimbine itself is a complex pentacyclic alkaloid with several chiral centers.[1] Its total synthesis is a challenging endeavor, often involving multiple steps to construct the intricate ring system.[1]

The proposed final step of the synthesis is the reaction of yohimbic acid with ¹³C,d₃-methanol under acidic conditions to yield the desired labeled product.

Physicochemical Properties and Quantitative Data

This compound is commercially available and primarily used as an internal standard in quantitative mass spectrometry-based assays. Its physical and chemical properties are essentially identical to those of unlabeled yohimbine, with the key difference being its molecular weight due to the isotopic enrichment.

| Property | Value | Source |

| Chemical Formula | ¹³CC₂₀D₃H₂₃N₂O₃ | [2] |

| Molecular Weight | 358.45 g/mol | [2] |

| CAS Number | 1261254-59-4 | [2] |

| Isotopic Purity (¹³C) | ≥99 atom % | [2] |

| Isotopic Purity (D) | ≥98 atom % | [2] |

| Chemical Purity | ≥98% | [2] |

| Appearance | Solid | [2] |

| Storage Temperature | -20°C | [2] |

Experimental Protocols

As previously stated, a specific, detailed experimental protocol for the synthesis of this compound from a primary literature source is not available. However, a general procedure for acid-catalyzed esterification can be outlined as a plausible method.

Proposed General Protocol for Esterification:

-

Dissolution: Yohimbic acid is dissolved in an excess of ¹³C,d₃-methanol.

-

Acid Catalyst: A catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid, is added to the solution.

-

Reaction: The mixture is heated to reflux for a period sufficient to drive the reaction to completion, typically monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: The reaction mixture is cooled, and the excess methanol is removed under reduced pressure. The residue is then neutralized with a weak base, such as a saturated sodium bicarbonate solution.

-

Extraction: The aqueous layer is extracted with an organic solvent, such as ethyl acetate or dichloromethane.

-

Purification: The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is evaporated. The crude product is then purified, typically by column chromatography on silica gel, to yield pure this compound.

Application in Research

The primary application of this compound is as an internal standard for the quantification of yohimbine in biological matrices such as plasma and urine. Its use is crucial for correcting for variability in sample preparation and instrument response, thereby ensuring the accuracy and precision of analytical methods. The National Institute of Standards and Technology (NIST), for instance, has utilized Yohimbine-[¹³C, ²H₃] as an internal standard in the certification of a Standard Reference Material.[3]

Conclusion

While the precise, proprietary details of the industrial synthesis of this compound remain undisclosed, a logical and chemically sound synthetic route can be proposed. This involves the esterification of yohimbic acid with isotopically labeled methanol. The availability of this high-purity labeled compound is indispensable for the accurate quantification of yohimbine in clinical and research settings, underpinning its importance in drug development and pharmacokinetic studies. Further research into the public disclosure of synthetic methodologies for such critical analytical standards would be beneficial to the scientific community.

References

Navigating the Stability of Yohimbine-13C,d3: A Technical Guide to Optimal Storage

For Immediate Release

This technical guide provides an in-depth analysis of the optimal storage and handling conditions for Yohimbine-13C,d3, a critical isotopically labeled compound for research in pharmacology and drug development. Ensuring the stability of this compound is paramount for accurate and reproducible experimental outcomes. This document, intended for researchers, scientists, and drug development professionals, outlines key storage parameters, summarizes quantitative stability data, and provides a logical workflow for its handling.

Summary of Storage Conditions

The stability of this compound is highly dependent on its physical state (powder or in solvent) and the storage temperature. The following table summarizes the recommended storage conditions based on available data. Adherence to these guidelines will help preserve the integrity and purity of the compound.

| Form | Storage Temperature | Duration | Source |

| Powder | -20°C | 3 years | [1] |

| 4°C | 2 years | [1] | |

| In Solvent | -80°C | 6 months | [1] |

| -20°C | 1 month | [1] |

Note: When preparing a stock solution, it is crucial to aliquot the solution to prevent degradation from repeated freeze-thaw cycles.[1] If water is used as the solvent, the solution should be filtered and sterilized before use.[1]

General Handling and Stability Insights

Yohimbine, the parent compound, exhibits remarkable stability in solid formulations.[2][3] However, it is susceptible to degradation under certain conditions. When used for medicinal purposes, yohimbine should be protected from light.[4] Studies on yohimbine hydrochloride have shown that it is stable under normal conditions but can decompose upon heating, emitting dangerous fumes.[5] Forced degradation studies indicate that hydrolysis is a primary degradation pathway, particularly in acidic solutions, leading to the formation of yohimbinic acid.[2][3][6]

Due to the hazardous nature of yohimbine compounds, appropriate safety precautions must be taken. This includes handling the material with caution, avoiding direct contact, and using it in a well-ventilated area or under a fume hood.[5]

Logical Workflow for Handling and Storage

To ensure the longevity and reliability of this compound, a systematic approach to its handling and storage is essential. The following diagram outlines a recommended workflow from receiving the compound to its long-term storage.

Experimental Protocols

While specific, detailed experimental protocols for the stability testing of this compound were not available in the public domain, the general approach for assessing the stability of pharmaceutical compounds involves forced degradation studies. These studies expose the compound to various stress conditions to identify potential degradation products and pathways.

General Forced Degradation Protocol Outline:

A typical forced degradation study for a compound like yohimbine would involve the following steps, as inferred from related stability studies:[2][3][7]

-

Sample Preparation: Prepare solutions of this compound in various solvents (e.g., water, methanol, DMSO) at a known concentration.

-

Stress Conditions: Expose the solutions to a range of stress conditions, including:

-

Acidic Hydrolysis: Treat with an acid (e.g., HCl) at elevated temperatures.

-

Alkaline Hydrolysis: Treat with a base (e.g., NaOH) at elevated temperatures.

-

Oxidative Degradation: Treat with an oxidizing agent (e.g., H₂O₂) at room temperature or elevated temperatures.

-

Photolytic Degradation: Expose the solution to UV light.

-

Thermal Degradation: Heat the solid compound or a solution at various temperatures.

-

-

Time Points: Collect samples at various time points during the stress testing.

-

Analysis: Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector. This allows for the separation and quantification of the parent compound and any degradation products.[2][3][7]

-

Data Evaluation: Evaluate the percentage of degradation of the parent compound and identify the major degradation products.

By following these established principles of stability testing, researchers can ensure the quality and reliability of their this compound for experimental use. The storage recommendations provided in this guide are based on the best available data and are designed to maximize the shelf-life and performance of this important research compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. food.ec.europa.eu [food.ec.europa.eu]

- 5. sds.edqm.eu [sds.edqm.eu]

- 6. A literature perspective on the pharmacological applications of yohimbine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Solubility of Yohimbine-13C,d3 in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Yohimbine-13C,d3 in various organic solvents. The information presented is crucial for researchers and professionals involved in the development of drug formulations, analytical method development, and various in vitro and in vivo studies. While specific quantitative data for the isotopically labeled this compound is limited, the solubility is expected to be comparable to that of its unlabeled counterpart, yohimbine. This guide consolidates available quantitative and qualitative data for both yohimbine and its hydrochloride salt to provide a thorough reference.

Core Concepts in Solubility

The principle of "like dissolves like" is fundamental to understanding the solubility of a compound in different solvents. This means that substances with similar polarities are more likely to be soluble in one another. Yohimbine, as a weakly basic indole alkaloid, exhibits solubility in a range of organic solvents, influenced by factors such as solvent polarity, pH, and temperature. The hydrochloride salt of yohimbine, being more polar, generally shows higher solubility in polar solvents like water and lower alcohols compared to the free base.

Quantitative Solubility Data

The following tables summarize the available quantitative and qualitative solubility data for yohimbine and its derivatives. It is important to note that the solubility of this compound is anticipated to be very similar to that of unlabeled yohimbine.

Table 1: Quantitative Solubility of Yohimbine and its Derivatives

| Compound | Solvent | Solubility | Temperature |

| This compound | DMSO | 5 mg/mL (13.95 mM) | Not Specified |

| Yohimbine Hydrochloride | Water | ~8-10 mg/mL | Not Specified |

| Yohimbine Hydrochloride | Ethanol | ~2.5 mg/mL | Not Specified |

| Yohimbine Hydrochloride | DMSO | 7.82 mg/mL (20 mM) | Not Specified |

Table 2: Qualitative Solubility of Yohimbine (Free Base)

| Solvent | Solubility Description |

| Chloroform | Readily Soluble |

| Ethanol | Highly Soluble |

| Hot Benzene | Soluble |

| Diethyl Ether | Sparingly Soluble |

| Water | Very Slightly Soluble |

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a critical step in its physicochemical characterization. The shake-flask method is a widely accepted and commonly used technique for determining the equilibrium solubility of a compound.

Shake-Flask Method for Equilibrium Solubility Determination

This method involves saturating a solvent with a solute and then measuring the concentration of the dissolved solute.

Materials:

-

This compound (or yohimbine) solid

-

Selected organic solvents (e.g., methanol, ethanol, acetonitrile, acetone)

-

Sealed, temperature-controlled vials or flasks

-

Orbital shaker or magnetic stirrer

-

Centrifuge

-

Syringe filters (chemically inert, e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the chosen organic solvent in a sealed container.

-

Equilibration: The container is agitated at a constant temperature for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: After equilibration, the suspension is centrifuged to pellet the undissolved solid.

-

Filtration: The supernatant is carefully filtered through a chemically inert syringe filter to remove any remaining solid particles.

-

Quantification: The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as HPLC. A calibration curve prepared with standard solutions of known concentrations is used for accurate quantification.

-

Data Reporting: The solubility is typically reported in mg/mL or mol/L at the specified temperature.

Visualizing Experimental and Logical Workflows

To better illustrate the processes involved in solubility determination and the context of yohimbine's action, the following diagrams are provided in the DOT language for Graphviz.

Yohimbine Signaling Pathways

Yohimbine primarily acts as a selective antagonist of α2-adrenergic receptors. This antagonism leads to an increase in the release of norepinephrine, which is the basis for many of its physiological effects. Recent research has also implicated yohimbine in other signaling pathways.

This technical guide serves as a foundational resource for understanding the solubility characteristics of this compound. For precise quantitative analysis in a specific solvent system, it is recommended to perform experimental determination using the protocols outlined herein.

An In-Depth Technical Guide to the Applications of Labeled Yohimbine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the applications of labeled yohimbine in scientific research. Yohimbine, a selective antagonist of α2-adrenergic receptors, becomes a powerful tool for receptor mapping, quantification, and the study of noradrenergic neurotransmission when labeled with radioactive or fluorescent markers.[1][2][3][4] This guide details the experimental protocols for the most common applications, presents quantitative data in structured tables, and visualizes key processes using Graphviz diagrams.

Radiolabeled Yohimbine in Positron Emission Tomography (PET) Imaging

Carbon-11 labeled yohimbine ([11C]yohimbine) is a key radioligand for the in vivo imaging of α2-adrenergic receptors in the human brain using Positron Emission Tomography (PET).[1][2][4][5] This non-invasive technique allows for the quantitative assessment of receptor density and occupancy, providing valuable insights into neurological and psychiatric disorders.

Core Applications of [11C]Yohimbine PET

-

Mapping α2-Adrenergic Receptor Distribution: [11C]yohimbine PET is used to map the distribution of α2-adrenoceptors in the brain. Studies in healthy humans have shown the highest binding in cortical areas and the hippocampus, with moderate levels in subcortical structures.[1][2]

-

Investigating Neurodegenerative Diseases: Researchers utilize [11C]yohimbine PET to study alterations in the noradrenergic system in conditions like Parkinson's disease.[4] Studies have revealed diminished [11C]yohimbine binding in various brain regions of Parkinson's patients compared to healthy controls.[4]

-

Pharmacological and Competition Studies: This technique is employed to study the interaction of drugs with α2-adrenergic receptors and to assess the competition between the radioligand and endogenous neurotransmitters like norepinephrine.[4][5]

Experimental Protocol: [11C]Yohimbine PET of the Human Brain

The following protocol is a synthesis of methodologies described in human PET imaging studies.[1][2][5]

-

Subject Preparation: Subjects are typically fasted for a specified period before the scan. An intravenous line is inserted for radiotracer injection and, in some cases, for arterial blood sampling.

-

Radiotracer Administration: A bolus of [11C]yohimbine is administered intravenously.

-

Dynamic PET Scanning: A dynamic PET scan is acquired over a period of 90 minutes immediately following the injection.[1][2][5]

-

Arterial Blood Sampling: In studies requiring a detailed kinetic analysis, arterial blood samples are drawn at frequent intervals throughout the scan to measure the concentration of the parent radioligand and its metabolites in the plasma.[1][2][5]

-

Image Co-registration: PET images are co-registered with individual magnetic resonance images (MRI) to provide anatomical reference.[2]

-

Kinetic Modeling: The time-activity curves from different brain regions are analyzed using kinetic models (e.g., one-tissue compartment model, Logan graphical analysis) with the metabolite-corrected arterial plasma curve as an input function to estimate kinetic parameters.[2][5]

-

Data Analysis: Key parameters such as the volume of distribution (VT) and binding potential (BPND) are calculated to quantify receptor density.[2]

Quantitative Data from [11C]Yohimbine PET Studies

The following table summarizes representative quantitative data from [11C]yohimbine PET studies in the human brain.

| Parameter | Brain Region | Value | Reference |

| Volume of Distribution (VT) | Right Frontal Cortex | 0.82 mL/cm³ | [2] |

| Corpus Callosum | 0.46 mL/cm³ | [2] | |

| Binding Potential (BPND) | Cortex | 0.6 - 0.8 | [2] |

| Subcortical Regions | 0.2 - 0.5 | [2] |

Visualization of the [11C]Yohimbine PET Experimental Workflow

Radiolabeled Yohimbine in Receptor Binding Assays

Tritiated yohimbine ([3H]yohimbine) is a widely used radioligand for in vitro receptor binding assays to characterize α2-adrenergic receptors in various tissues, including the brain and platelets.[3][6][7][8] These assays are fundamental for determining the affinity of drugs for the receptor and for quantifying receptor density.

Core Applications of [3H]Yohimbine Binding Assays

-

Receptor Characterization: These assays are used to determine the kinetic and equilibrium binding properties of α2-adrenergic receptors, such as the dissociation constant (Kd) and the maximum number of binding sites (Bmax).[3][7]

-

Drug Screening and Pharmacology: [3H]yohimbine binding assays are a primary tool for screening new chemical entities for their affinity to α2-adrenergic receptors and for studying the pharmacology of known ligands.

-

Physiological and Pathological Studies: These assays are employed to investigate changes in receptor density and affinity in various physiological states (e.g., postnatal development) and pathological conditions.[8]

Experimental Protocol: [3H]Yohimbine Receptor Binding Assay in Rat Brain

The following is a generalized protocol for a [3H]yohimbine receptor binding assay using rat brain tissue.[3][6]

-

Tissue Preparation: Rat brains are homogenized in a suitable buffer (e.g., Tris-HCl). The homogenate is then centrifuged to pellet the membranes, which are subsequently washed and resuspended in the assay buffer.

-

Incubation: Aliquots of the membrane preparation are incubated with various concentrations of [3H]yohimbine in the presence (for non-specific binding) or absence (for total binding) of a high concentration of an unlabeled competing ligand (e.g., phentolamine). The incubation is typically carried out at 25°C for a specific duration to reach equilibrium.[3]

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed quickly with ice-cold buffer to remove unbound radioligand.

-

Detection: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. Saturation binding data are analyzed using Scatchard plots or non-linear regression to determine the Kd and Bmax values. Competition binding data are analyzed to determine the inhibition constant (Ki) of competing ligands.

Quantitative Data from [3H]Yohimbine Binding Assays

This table presents typical binding parameters obtained from [3H]yohimbine binding assays in rat brain and neonatal rat lung.

| Parameter | Tissue | Value | Reference |

| Dissociation Constant (Kd) | Rat Cerebral Cortex | 10.13 ± 1.95 nM | [3] |

| Neonatal Rat Lung | 1.53 nM | [7] | |

| Maximum Binding Sites (Bmax) | Rat Cerebral Cortex | 254 ± 22 fmol/mg protein | [3] |

| Neonatal Rat Lung | 304 fmol/mg protein | [7] |

Visualization of the [3H]Yohimbine Receptor Binding Assay Workflow

References

- 1. jnm.snmjournals.org [jnm.snmjournals.org]

- 2. Mapping α2 adrenoceptors of the human brain with 11C-yohimbine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characteristics of the [3H]-yohimbine binding on rat brain alpha2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Modeling [11C]yohimbine PET human brain kinetics with test-retest reliability, competition sensitivity studies and search for a suitable reference region - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [3H]Rauwolscine and [3H]yohimbine binding to rat cerebral and human platelet membranes: possible heterogeneity of alpha 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization of [3H]yohimbine binding to putative alpha-2 adrenergic receptors in neonatal rat lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Postnatal development of [3H]yohimbine binding in the olfactory bulb of male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Isotopic Purity of Yohimbine-¹³C,d₃

This technical guide provides a comprehensive overview of the isotopic purity of Yohimbine-¹³C,d₃, a stable isotope-labeled internal standard crucial for quantitative bioanalytical studies. It is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry and other analytical techniques for pharmacokinetic and metabolic studies of yohimbine.

Quantitative Data

The isotopic purity of Yohimbine-¹³C,d₃ is a critical parameter for its use as an internal standard. The following tables summarize the key quantitative specifications as provided by commercial suppliers.[1][2][3]

Table 1: Isotopic Enrichment and Chemical Purity

| Parameter | Specification | Source |

| Isotopic Purity (¹³C) | ≥99 atom % | [1][3] |

| Isotopic Purity (D) | ≥98 atom % | [1][3] |

| Chemical Purity | ≥98% (CP) | [1][2] |

Table 2: Molecular and Physical Properties

| Property | Value | Source |

| Chemical Formula | ¹³CC₂₀D₃H₂₃N₂O₃ | [1] |

| Molecular Weight | 358.45 g/mol | [1][2][4] |

| Mass Shift | M+4 | [1] |

| Appearance | White to off-white solid | [4] |

| CAS Number | 1261254-59-4 | [1][2][3][4] |

Conceptual Synthesis of Yohimbine-¹³C,d₃

The synthesis of Yohimbine-¹³C,d₃ involves the preparation of the core yohimbine structure followed by the introduction of the stable isotopes. While the precise, proprietary synthesis methods are not publicly available, a conceptual pathway can be outlined based on established total synthesis routes for yohimbine. The isotopic labeling is typically achieved in the final steps of the synthesis to maximize efficiency. A plausible method involves the esterification of yohimbinic acid with a labeled methanol precursor.

Experimental Protocols for Isotopic Purity Determination

The determination of isotopic purity for labeled compounds like Yohimbine-¹³C,d₃ requires high-resolution analytical techniques to differentiate and quantify the various isotopologues. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods employed for this purpose.

High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the isotopic enrichment of ¹³C and deuterium in Yohimbine-¹³C,d₃ by measuring the relative abundance of its isotopologues.

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is recommended.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of Yohimbine-¹³C,d₃ in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Further dilute the stock solution to a final concentration suitable for direct infusion or LC-MS analysis (e.g., 1 µg/mL).

-

-

Mass Spectrometric Analysis:

-

Direct Infusion: Infuse the sample solution directly into the ESI source at a constant flow rate.

-

LC-MS (Optional): If chromatographic separation is desired, inject the sample onto a suitable HPLC or UHPLC column (e.g., C18) with an appropriate mobile phase. This can help to separate the labeled yohimbine from any potential impurities.

-

MS Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Acquisition Mode: Full scan in high-resolution mode.

-

Mass Range: A narrow range around the expected m/z of the protonated molecule [M+H]⁺ (e.g., m/z 350-370).

-

Resolution: Set to a high value (e.g., > 60,000) to ensure baseline separation of the isotopologue peaks.

-

-

-

Data Analysis:

-

Identify the monoisotopic peak of the unlabeled yohimbine ([M₀+H]⁺) and the peaks corresponding to the different isotopologues ([M+1+H]⁺, [M+2+H]⁺, [M+3+H]⁺, [M+4+H]⁺, etc.).

-

Measure the integrated peak areas for each isotopologue.

-

Correct the observed peak intensities for the natural isotopic abundance of all elements (C, H, N, O) in the molecule. This is a critical step to accurately determine the contribution from the incorporated stable isotopes.

-

Calculate the isotopic enrichment for ¹³C and deuterium based on the corrected relative abundances of the isotopologues.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To independently verify the isotopic enrichment, particularly of deuterium, and to confirm the position of the labels within the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with probes for ¹H and ²H detection.

Methodology:

-

Sample Preparation:

-

Dissolve an accurately weighed amount of Yohimbine-¹³C,d₃ in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

-

¹H NMR Analysis:

-

Acquire a quantitative ¹H NMR spectrum.

-

The signal corresponding to the methyl ester protons should be significantly diminished or absent, confirming high levels of deuteration at this position.

-

Integration of the remaining proton signals relative to a known internal standard can provide information about the overall purity.

-

-

²H NMR Analysis:

-

Acquire a ²H NMR spectrum.

-

A strong signal should be observed in the region corresponding to the methyl group, confirming the presence and location of the deuterium labels.

-

The absence of significant signals at other positions indicates that the deuterium labeling is specific to the intended site.

-

-

¹³C NMR Analysis:

-

Acquire a ¹³C NMR spectrum.

-

An enhanced signal for the carbon of the methyl ester group will be observed due to the ¹³C enrichment.

-

The multiplicity of this signal may also provide information about the coupling with deuterium.

-

-

Data Analysis:

-

By comparing the integrals of the signals in the ¹H and ²H NMR spectra, the deuterium enrichment can be calculated.

-

The chemical shifts in the ¹³C NMR spectrum confirm the location of the ¹³C label.

-

Signaling Pathways and Logical Relationships

The primary application of Yohimbine-¹³C,d₃ is as an internal standard in pharmacokinetic studies. Yohimbine itself is an α₂-adrenergic receptor antagonist. The diagram below illustrates the logical relationship of using an internal standard in a typical quantitative bioanalytical workflow.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Isotope labeled internal standards (ILIS) as a basis for quality control in clinical studies using plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of Yohimbine using Liquid Chromatography-Mass Spectrometry (LC-MS)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the quantitative analysis of yohimbine in various matrices, including botanical extracts and biological fluids, using Liquid Chromatography-Mass Spectrometry (LC-MS). The methodologies detailed are based on established and validated protocols to ensure accuracy, sensitivity, and reproducibility.

Introduction

Yohimbine is an indole alkaloid derived from the bark of the Pausinystalia yohimbe tree, native to Central Africa. It is known for its activity as a selective α2-adrenergic antagonist and is used in dietary supplements for athletic and sexual performance enhancement, as well as in prescription medication for erectile dysfunction.[1][2] Accurate and reliable quantification of yohimbine is crucial for quality control of dietary supplements, pharmacokinetic studies, and to prevent adulteration with synthetic yohimbine HCl.[2][3] LC-MS has emerged as a preferred analytical technique due to its high sensitivity and selectivity.[1][4]

Quantitative Data Summary

The following tables summarize the performance characteristics of validated LC-MS methods for yohimbine quantification.

Table 1: Method Validation Parameters

| Parameter | Result | Reference |

| Linearity Range | 0.1 - 50 µg/mL | [1][4] |

| 0.1 - 100 ng/mL | [3] | |

| Correlation Coefficient (r²) | > 0.996 | [1][3] |

| Limit of Detection (LOD) | 0.1 ng/mL | [1][4] |

| < 100 ppt (0.1 ng/mL) | [3] | |

| Limit of Quantification (LOQ) | < 0.1 ng/mL | [2] |

| Intraday Precision (RSD%) | 1.36% - 2.73% | [1][4] |

| < 3.6% | [3] | |

| 1.2% (DAD), 2.8% (MRM MS) | [5] | |

| Interday Precision (RSD%) | 1.36% - 2.73% | [1][4] |

| 4.0% (DAD), 9.6% (MRM MS) | [5] | |

| Accuracy | 96.5% - 108.2% | [1][4] |

| Mean Recovery | 97.1% - 101% | [1][4] |

| 99% - 103% | [3] |

Experimental Protocols

Sample Preparation

The choice of sample preparation technique depends on the matrix. Below are protocols for botanical materials and plasma.

1.1. Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) for Botanical Samples [3]

This method is suitable for the extraction of yohimbine from dietary supplements and plant materials.

-

Homogenization: Weigh an appropriate amount of the homogenized sample (e.g., powdered yohimbe bark or supplement).

-

Extraction: Add the sample to a centrifuge tube with an appropriate volume of water and an organic solvent (e.g., acetonitrile). Include ceramic homogenizers.

-

Salting Out: Add a QuEChERS salt packet (e.g., magnesium sulfate, sodium chloride, sodium citrate) and shake vigorously.

-

Centrifugation: Centrifuge the sample to separate the organic layer.

-

Dispersive Solid-Phase Extraction (d-SPE): Transfer an aliquot of the supernatant to a d-SPE tube containing sorbents like primary secondary amine (PSA) to remove interferences.

-

Final Preparation: Centrifuge the d-SPE tube and collect the supernatant for LC-MS analysis.

1.2. Protein Precipitation for Plasma Samples [6]

This is a rapid method for high-throughput analysis of plasma samples.

-

Sample Aliquoting: Thaw frozen plasma samples and vortex to ensure homogeneity. Pipette 100 µL of plasma into a microcentrifuge tube.

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., yohimbine-d3).

-

Vortexing: Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 100 µL of the mobile phase. Vortex for 30 seconds and transfer to an autosampler vial.

1.3. Liquid-Liquid Extraction (LLE) for Plasma Samples [6]

LLE offers a cleaner extract compared to protein precipitation.

-

Sample Basification: To 100 µL of plasma in a glass tube, add 25 µL of 1 M NaOH.

-

Internal Standard: Add the internal standard solution.

-

Extraction: Add 1 mL of an immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate) and vortex for 5 minutes.

-

Phase Separation: Centrifuge at 4,000 rpm for 10 minutes.

-

Solvent Collection: Transfer the organic layer to a new tube.

-

Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in the mobile phase for analysis.

LC-MS/MS Analysis

2.1. Liquid Chromatography Parameters

-

Column: A C18 column is commonly used, for instance, a Waters Acquity ethylene bridged hybrid C18 column.[5][7]

-

Mobile Phase: A gradient elution is typically employed using:

-

Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

-

Column Temperature: Maintained at around 30-40°C.

-

Injection Volume: 5-10 µL.

2.2. Mass Spectrometry Parameters

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is used as yohimbine readily forms a protonated molecular ion [M+H]+.[1][8]

-

MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification to enhance selectivity and sensitivity.

-

Precursor Ion: The protonated molecular ion of yohimbine is [M+H]+ at m/z 355.[1][8]

-

Product Ions: The major fragment ions of yohimbine are observed at m/z 212 and 144.[1][8] The transition of m/z 355 → 144 is often used for quantification.[1]

Visualizations

Experimental Workflow

Caption: A generalized workflow for the quantitative analysis of yohimbine.

Yohimbine Fragmentation Pathway (MS/MS)

Caption: Primary fragmentation pathway of protonated yohimbine in MS/MS.

Yohimbine's Primary Mechanism of Action

Caption: Simplified diagram of yohimbine's antagonistic action.

References

- 1. akjournals.com [akjournals.com]

- 2. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 3. Characterization and quantitation of yohimbine and its analogs in botanicals and dietary supplements using LC/QTOF-MS and LC/QQQ-MS for determination of the presence of bark extract and yohimbine adulteration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scienceopen.com [scienceopen.com]

- 5. academic.oup.com [academic.oup.com]

- 6. benchchem.com [benchchem.com]

- 7. Determination of Yohimbine in Yohimbe Bark and Related Dietary Supplements Using UHPLC-UV/MS: Single-Laboratory Validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [Study on yohimbine in positive mode by ion trap mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Throughput Analysis of Yohimbine in Human Plasma using a Stable Isotope-Labeled Internal Standard by LC-MS/MS

References

- 1. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 2. akjournals.com [akjournals.com]

- 3. researchgate.net [researchgate.net]

- 4. Characterization and quantitation of yohimbine and its analogs in botanicals and dietary supplements using LC/QTOF-MS and LC/QQQ-MS for determination of the presence of bark extract and yohimbine adulteration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Qualitative and quantitative determination of yohimbine in authentic yohimbe bark and in commercial aphrodisiacs by HPLC-UV-API/ MS methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scienceopen.com [scienceopen.com]

- 7. Simultaneous Determination of Reserpine, Rescinnamine, and Yohimbine in Human Plasma by Ultraperformance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Application Note & Protocol: Quantification of Yohimbine using UPLC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yohimbine is an indole alkaloid derived from the bark of the Pausinystalia yohimbe tree and is the primary active compound in yohimbe extracts.[1] It is recognized for its pharmacological activity as a selective α2-adrenergic receptor antagonist.[2][3][4] This mechanism of action leads to an increase in norepinephrine release, resulting in sympathomimetic effects.[3] Yohimbine has been investigated for various therapeutic applications, including the treatment of erectile dysfunction.[2][4] Given its widespread use in dietary supplements and its pharmacological activity, robust and sensitive analytical methods are crucial for accurate quantification in various matrices, including botanical materials, dietary supplements, and biological fluids.[1][5][6]

This document provides a detailed application note and protocol for the quantification of yohimbine using Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS). This technique offers high sensitivity and selectivity, making it ideal for the analysis of yohimbine in complex samples.[7]

Principle of the Method